N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and benzo[d]oxazole intermediates, followed by their coupling with appropriate reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide sulfate
Uniqueness
Compared to similar compounds, N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride may exhibit unique properties such as enhanced solubility, stability, or biological activity. These differences can be attributed to the presence of the hydrochloride salt form, which can influence the compound’s physicochemical characteristics.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S.ClH/c24-16-5-3-8-19-21(16)25-22(33-19)27(10-4-9-26-11-13-31-14-12-26)20(29)15-28-17-6-1-2-7-18(17)32-23(28)30;/h1-3,5-8H,4,9-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYGKQVDSAGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C5=CC=CC=C5OC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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